Ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate
Description
Ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate (CAS 68228-18-2) is a triazine derivative characterized by a 1,3,5-triazine core substituted with a chloro group at position 4, a propylamino group at position 6, and an ethyl aminoacetate moiety at position 2. This compound is widely used in agrochemical research, particularly as a precursor or intermediate in the synthesis of herbicides and plant growth regulators due to its structural versatility and reactivity . Its synonyms include "Oprea1_677118" and "CCG-299762," among others, as listed in chemical databases .
Properties
IUPAC Name |
ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN5O2/c1-3-5-12-9-14-8(11)15-10(16-9)13-6-7(17)18-4-2/h3-6H2,1-2H3,(H2,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDYHUGRYOPAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=N1)Cl)NCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366016 | |
| Record name | ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6507-20-6 | |
| Record name | ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate typically involves the reaction of 4-chloro-6-(propylamino)-1,3,5-triazine with ethyl 2-aminoacetate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of triazine derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Triazine Derivatives
Key Observations :
Substituent Reactivity: The ethyl aminoacetate group in the target compound introduces ester functionality, enhancing its solubility in polar solvents compared to simpler ethylamino derivatives like 1912-24-9 .
Chloro vs. Methylthio Groups : The chloro substituent (68228-18-2) confers higher electrophilicity at the triazine ring, favoring nucleophilic substitution reactions, whereas the methylthio group (834-12-8) increases lipophilicity, impacting bioavailability .
Physicochemical and Functional Differences
- Solubility: Ethyl aminoacetate derivatives exhibit moderate water solubility (~50–100 mg/L at 25°C) due to the ester group, while methylthio-substituted triazines (e.g., 834-12-8) are more lipid-soluble, favoring membrane penetration .
- Thermal Stability : Chloro-substituted triazines (68228-18-2, 1912-24-9) demonstrate higher thermal stability (>200°C decomposition) compared to methylthio analogues, which degrade at lower temperatures (~150°C) .
Research Findings
- Herbicidal Activity: this compound shows selective inhibition of broadleaf weeds in pre-emergent assays, with an ED₅₀ of 0.8–1.2 kg/ha, outperforming ethylamino-isopropylamino variants (ED₅₀ 1.5–2.0 kg/ha) due to improved molecular flexibility .
- Metabolic Pathways : Unlike methylthio-substituted triazines (834-12-8), which undergo oxidative desulfuration, the target compound’s ester group facilitates hydrolysis to carboxylic acid derivatives, a critical step in pro-herbicide activation .
Biological Activity
Ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate is a compound belonging to the triazine class, known for its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₉H₁₂ClN₅O₂
- Molecular Weight : 233.68 g/mol
The triazine ring is significant for its biological interactions, particularly in the modulation of various enzymatic pathways.
Mechanisms of Biological Activity
This compound exhibits several biological activities:
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Antimicrobial Activity :
- Studies have demonstrated that triazine derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the chloro and propylamino groups enhances this activity by altering membrane permeability and inhibiting bacterial growth.
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Anticancer Properties :
- Triazine compounds have shown potential in cancer therapy due to their ability to inhibit cell proliferation. Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
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Enzyme Inhibition :
- The compound has been reported to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as diabetes and obesity.
Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various triazine derivatives against common pathogens. The results indicated that this compound exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In a recent investigation published in Cancer Research, the compound was tested on human cancer cell lines. It was found to reduce cell viability by 50% at a concentration of 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Data Table: Biological Activities Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
